Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate
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Overview
Description
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and a methylamino group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid and tert-butyl alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophilic aromatic substitution can be facilitated by reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: 2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis:
Biological Studies: It is used in research to understand its interactions with biological systems, including its binding affinity to proteins and its metabolic pathways.
Industrial Applications: The compound is explored for its potential use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may play a role in binding to hydrophobic pockets, while the methylamino group can form hydrogen bonds or ionic interactions. The acetate moiety may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(2,4-dichlorophenyl)-2-(methylamino)acetate: Similar structure with a different substitution pattern on the phenyl ring.
Tert-butyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate: Fluorine atoms replace chlorine atoms, potentially altering the compound’s reactivity and biological activity.
Tert-butyl 2-(2,6-dichlorophenyl)-2-(ethylamino)acetate: The methylamino group is replaced by an ethylamino group, affecting the compound’s steric and electronic properties.
Uniqueness
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate is unique due to its specific substitution pattern and the presence of both a tert-butyl ester and a methylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)11(16-4)10-8(14)6-5-7-9(10)15/h5-7,11,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMVSPIVLXSZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=CC=C1Cl)Cl)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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